molecular formula C11H22Cl2 B14744097 1,11-Dichloroundecane CAS No. 822-07-1

1,11-Dichloroundecane

Cat. No.: B14744097
CAS No.: 822-07-1
M. Wt: 225.20 g/mol
InChI Key: FFYJIEDNUOXZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂ It is a member of the alkyl halides family, characterized by the presence of two chlorine atoms attached to the terminal carbon atoms of an undecane chain

Preparation Methods

1,11-Dichloroundecane can be synthesized through several methods. One common approach involves the chlorination of undecane, where chlorine gas is introduced to undecane under controlled conditions to replace hydrogen atoms with chlorine atoms at the terminal positions. Another method involves the use of 1,11-dibromo-undecane, which undergoes a halogen exchange reaction with chlorine to produce this compound. Industrial production typically employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

1,11-Dichloroundecane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1,11-undecanediol.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-undecene.

    Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or carboxylic acids and reduced to form the parent hydrocarbon, undecane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions.

Scientific Research Applications

1,11-Dichloroundecane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the preparation of long-chain alcohols and alkenes.

    Biology: It serves as a model compound in studies of membrane interactions and lipid behavior due to its amphiphilic nature.

    Medicine: Research into its potential as a building block for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial properties.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,11-dichloroundecane in chemical reactions typically involves the cleavage of the carbon-chlorine bond, facilitated by nucleophiles or bases. This cleavage leads to the formation of reactive intermediates, which then proceed to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,11-Dichloroundecane can be compared to other similar compounds such as:

    1,10-Dichlorodecane: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.

    1,12-Dichlorododecane: Has a longer carbon chain, which affects its solubility and melting point.

    1,11-Dibromoundecane: Bromine atoms instead of chlorine, resulting in different reactivity due to the larger atomic size and bond strength of bromine.

The uniqueness of this compound lies in its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1,11-dichloroundecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Cl2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYJIEDNUOXZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594887
Record name 1,11-Dichloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-07-1
Record name 1,11-Dichloroundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,11-Dichloroundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.